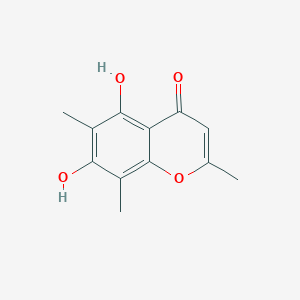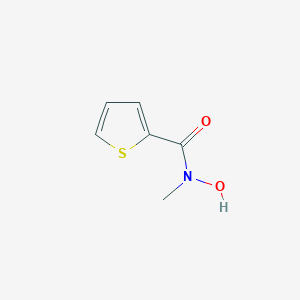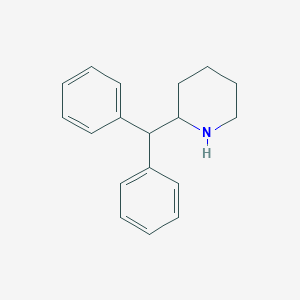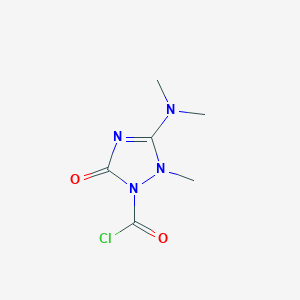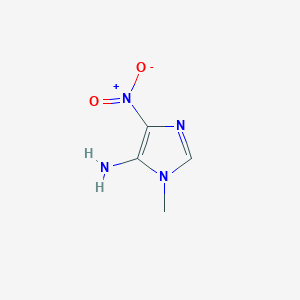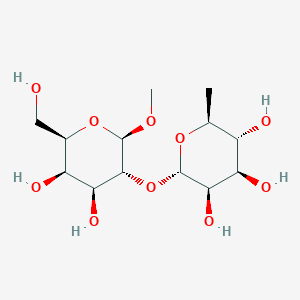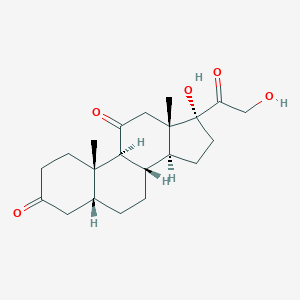![molecular formula C35H29OP B145595 (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine CAS No. 137769-30-3](/img/structure/B145595.png)
(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its exceptional properties that make it a valuable tool in organic synthesis. Its chirality provides high stereoselectivity, making it an essential component in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine typically involves the reaction of halogenophosphines with organometallic reagents. One common method includes the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness in various applications.
Análisis De Reacciones Químicas
Types of Reactions
®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various halogenophosphines . The reactions typically occur under controlled conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various phosphine derivatives and phosphine oxides, which are valuable intermediates in organic synthesis and catalysis .
Aplicaciones Científicas De Investigación
®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine has numerous applications in scientific research, including:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine involves its role as a ligand in catalytic reactions. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The chirality of the ligand induces stereoselectivity in the reactions, leading to the formation of chiral products .
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another chiral diphosphine ligand with high enantioselectivity.
Diphenylphosphine: A simpler phosphine compound used as an intermediate in the synthesis of more complex ligands.
Uniqueness
®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine is unique due to its specific structure, which provides high stereoselectivity and reactivity in asymmetric catalysis. Its isopropoxy group enhances its solubility and stability, making it a valuable tool in various chemical applications .
Propiedades
IUPAC Name |
diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYTYDOSGVUKHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439136 |
Source


|
| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137769-30-3 |
Source


|
| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
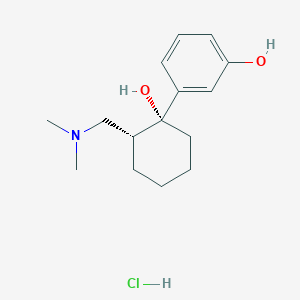
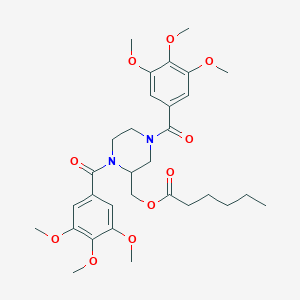
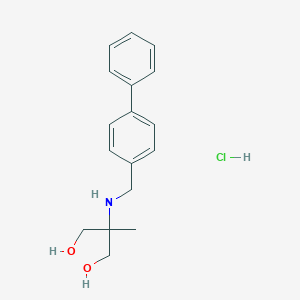
![1-(4-Bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-ylazanium;chloride](/img/structure/B145515.png)
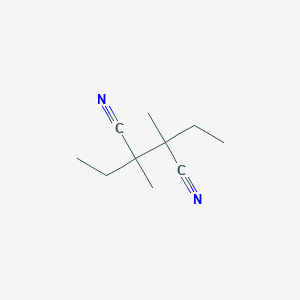
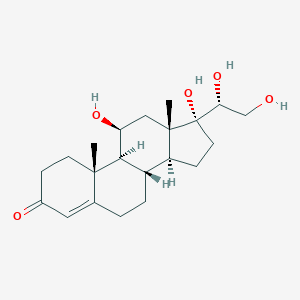
![1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]](/img/structure/B145518.png)
